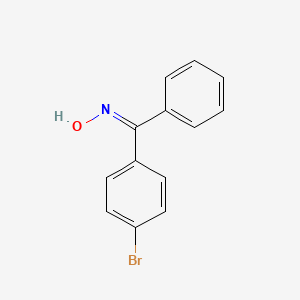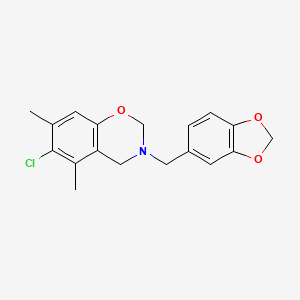
3-(4-chlorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 3-(4-chlorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, often involves complex chemical reactions. For example, Karrouchi et al. (2020) describe the synthesis of a related compound, characterized by techniques like FT-IR, NMR, ESI-MS, and X-ray diffraction. The synthesis process is intricate, involving multiple steps and specific reagents to achieve the desired molecular structure (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically analyzed using spectroscopic methods and density functional theory (DFT) calculations. For instance, Sivakumar et al. (2021) conducted a detailed vibrational study of a similar compound, comparing experimental and theoretical data to understand its molecular structure (Sivakumar et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with distinct properties. Aly et al. (2019) observed unexpected behaviors in the reactions of pyrazolo[3,4-b]pyridine carbohydrazides, indicating the complexity and versatility of these compounds (Aly et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole derivatives are often determined using various spectroscopic techniques. Diwaker (2014) conducted a comprehensive study on the electronic, NMR, vibrational, and structural properties of a pyrazoline derivative, providing insights into the physical characteristics of these compounds (Diwaker, 2014).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and stability, can be studied through spectroscopic investigations and molecular docking studies. For example, Pillai et al. (2017) explored the reactive properties of a pyrazole derivative through spectroscopic methods and theoretical calculations (Pillai et al., 2017).
科学的研究の応用
Vibrational Spectroscopic Investigations and Molecular Simulations
Research has been conducted on the vibrational spectroscopic properties of pyrazole derivatives, including comprehensive quantum chemical studies. These studies provide insights into the ground state geometry, electronic structure, and vibrational modes of such compounds. Theoretical analyses, such as DFT/B3LYP methods, have been utilized for geometry optimization and electronic structure determination. Furthermore, these studies have explored the natural bond orbital analysis to understand the stability and charge delocalization within the molecule, which is crucial for understanding the compound's reactivity and potential applications in industrial and biological contexts (Pillai et al., 2017).
Antimicrobial and Antitubercular Activities
Several studies have synthesized and evaluated the antimicrobial activities of pyrazole-based heterocycles. These compounds have been tested against a range of bacterial and fungal species, revealing significant antimicrobial properties. Some compounds have also shown promising antitubercular activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis and related bacterial infections (Dawood et al., 2011), (Prathap et al., 2014).
Corrosion Protection Behavior
The corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions has been studied using gravimetric and electrochemical methods. These compounds have shown high inhibition efficiency, suggesting their application in protecting metals against corrosion. The studies include surface analysis and theoretical calculations to understand the adsorption behavior and protective mechanism of these inhibitors (Paul et al., 2020).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of pyrazole derivatives with various biological targets. These studies help in identifying potential inhibitors for enzymes or receptors, providing a foundation for drug development and other therapeutic applications. For example, docking results have confirmed the potential of certain compounds as inhibitors for critical enzymes, aiding in the design of new therapeutic agents (Karrouchi et al., 2020).
特性
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O/c17-13-3-1-12(2-4-13)14-9-15(21-20-14)16(23)22-19-10-11-5-7-18-8-6-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGGOERFYFOAQO-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N'-[(E)-(pyridin-4-YL)methylidene]-1H-pyrazole-5-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)
![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)
![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)
![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)